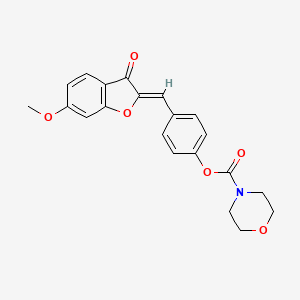

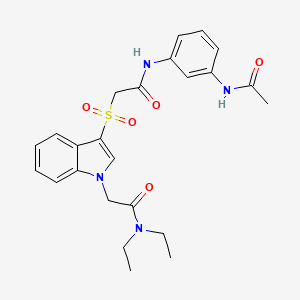

![molecular formula C23H22FN3O3S B3017398 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899754-16-6](/img/structure/B3017398.png)

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic compound with a complex structure. Let’s dissect its components:

Synthesis Analysis

- Salicylamide Condensation : One possible route could involve the condensation of salicylamide with specific aldehydes or ketones, leading to the formation of the benzofuro[3,2-d]pyrimidine core .

- O-Alkylation and Amidation : A regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by intermolecular amidation, may yield the desired compound .

Molecular Structure Analysis

The molecular formula of the compound is C₂₂H₁₉F₂N₃O₃S , with an average mass of approximately 443.466 Da . The three-dimensional arrangement of atoms determines its interactions with biological targets.

Scientific Research Applications

Crystal Structure Analysis

- Studies have examined the crystal structures of similar compounds, highlighting the folded conformation and intramolecular hydrogen bond stabilizations (Subasri et al., 2016); (Subasri et al., 2017).

Inhibitory Activities and Antifolate Agents

- Research has focused on the inhibitory activities against thymidylate synthase and dihydrofolate reductase, demonstrating potential as dual inhibitors (Gangjee et al., 2008).

- The design and synthesis of classical and nonclassical analogs of similar compounds have been explored for their potential as antifolate agents and antitumor activities (Gangjee et al., 2007).

Molecular Structure and Drug Likeness

- Quantum chemical studies have been conducted to understand the molecular structure, drug likeness, and molecular docking of similar compounds, particularly in the context of antiviral activities (Mary et al., 2020).

Ligands for Receptors

- Other studies have focused on the synthesis of ligands for specific receptors, such as the histamine H4 receptor, exploring the optimization of potency and potential therapeutic applications (Altenbach et al., 2008).

C9-Methyl Substitution and Antitumor Activity

- Research has also delved into the impact of C9-methyl substitution and C8-C9 conformational restriction on antifolate and antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines (Gangjee et al., 2000).

Radiolabeled Compounds for Imaging

- Synthesis and evaluation of radiolabeled compounds for imaging purposes, such as studying peripheral benzodiazepine receptors using positron emission tomography, have been investigated (Fookes et al., 2008); (Dollé et al., 2008).

Inhibitory Activities on TS and Antitumor/antibacterial Agents

- The synthesis and evaluation of inhibitory activities on thymidylate synthase, as well as antitumor and antibacterial potential, have been a focus in some studies (Gangjee et al., 1996); (Deohate & Palaspagar, 2020).

Mechanism of Action

properties

IUPAC Name |

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3S/c1-3-4-11-27-22(29)21-20(16-7-5-6-8-18(16)30-21)26-23(27)31-13-19(28)25-15-10-9-14(2)17(24)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURPOUJOOQVCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

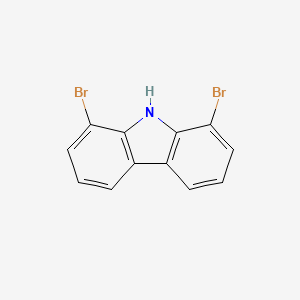

![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)

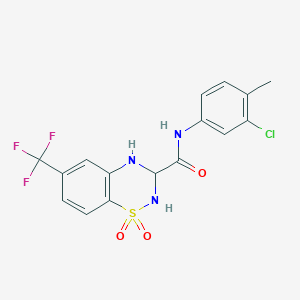

![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)

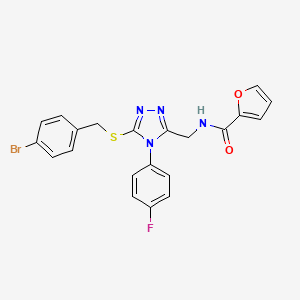

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)